6-Bromo-4-(1-piperidinyl)quinazoline
Description
6-Bromo-4-(1-piperidinyl)quinazoline is a heterocyclic compound featuring a quinazoline core substituted with a bromine atom at the 6-position and a piperidinyl group at the 4-position.
Properties
Molecular Formula |
C13H14BrN3 |
|---|---|
Molecular Weight |
292.17 g/mol |
IUPAC Name |
6-bromo-4-piperidin-1-ylquinazoline |
InChI |
InChI=1S/C13H14BrN3/c14-10-4-5-12-11(8-10)13(16-9-15-12)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7H2 |
InChI Key |
YCOZAWUSNOQKTC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)Br |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The biological activity and synthetic utility of quinazoline derivatives depend heavily on substituents at positions 4 and 6. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
- Piperidinyl vs. Piperazinyl : The piperazinyl group in introduces an additional nitrogen, improving solubility and hydrogen-bonding capacity compared to the piperidinyl group.
- Thioether vs. Amine : The alkylthio group in increases lipophilicity, favoring membrane penetration in antifungal applications, while amines (piperidinyl/piperazinyl) may target intracellular enzymes.
- Chloro Substituents : Chloro derivatives (e.g., ) serve as intermediates for synthesizing amine- or thio-substituted quinazolines via nucleophilic substitution.
Anticancer Activity
- WHI-P154 : A 6,7-dimethoxyquinazoline derivative conjugated to epidermal growth factor (EGF) showed potent cytotoxicity against glioblastoma cells (IC₅₀: 813 nM) via receptor-mediated endocytosis. This highlights the role of targeting moieties in enhancing selectivity.
- Piperidinyl/Piperazinyl Analogs : While direct data on this compound are unavailable, piperazinyl derivatives often exhibit kinase-inhibitory activity due to nitrogen-mediated interactions with ATP-binding pockets .
Antifungal Activity
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